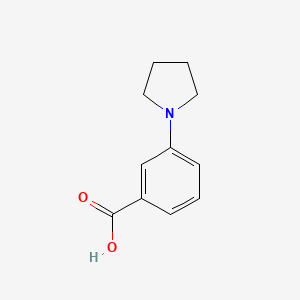

3-(Pyrrolidin-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVWGEKZONYEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349531 | |

| Record name | 3-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72548-79-9 | |

| Record name | 3-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)benzoic acid (CAS 72548-79-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyrrolidin-1-yl)benzoic acid is a heterocyclic aromatic compound with the CAS number 72548-79-9. This molecule serves as a valuable building block in medicinal chemistry, notably in the development of enzyme inhibitors. Its structure, featuring a benzoic acid moiety and a pyrrolidine ring, makes it a versatile scaffold for creating compounds with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant application as a precursor in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. Detailed information on the endocannabinoid signaling pathway, where MAGL is a key enzyme, and a representative experimental protocol for a MAGL inhibition assay are also presented.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various sources and are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 72548-79-9 | [CITE: 17] |

| Molecular Formula | C₁₁H₁₃NO₂ | [CITE: 17] |

| Molecular Weight | 191.23 g/mol | [CITE: 17] |

| IUPAC Name | This compound | |

| SMILES | C1CCN(C1)C2=CC=CC(=C2)C(=O)O | [CITE: 7] |

| InChI Key | HRVWGEKZONYEMK-UHFFFAOYSA-N | [CITE: 7] |

| Predicted XlogP | 3.1 | [CITE: 7] |

| Predicted Boiling Point | 384.1±25.0 °C | |

| Predicted pKa | 3.82±0.10 | |

| Appearance | White to off-white solid | |

| Purity | Typically >97% |

Note: Some physical properties are predicted values from computational models.

Synthesis and Characterization

Representative Synthetic Protocol

A potential synthesis method involves the reaction of 3-fluorobenzoic acid with pyrrolidine in the presence of a suitable base and solvent.

Reaction Scheme:

Materials:

-

3-Fluorobenzoic acid

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-fluorobenzoic acid in DMSO, add potassium carbonate and pyrrolidine.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with HCl to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization Data

Specific experimental NMR and HPLC data for this compound are not publicly available. However, based on the structure, the following are expected spectral characteristics:

¹H NMR (Proton NMR):

-

Signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzene ring.

-

Signals in the aliphatic region (around 1.5-3.5 ppm) corresponding to the protons on the pyrrolidine ring.

-

A broad singlet in the downfield region (above 10 ppm) for the carboxylic acid proton.

¹³C NMR (Carbon-13 NMR):

-

Signals in the aromatic region (around 110-150 ppm) for the carbon atoms of the benzene ring.

-

Signals in the aliphatic region (around 25-50 ppm) for the carbon atoms of the pyrrolidine ring.

-

A signal in the downfield region (around 165-175 ppm) for the carboxylic acid carbon.

HPLC Analysis:

-

A reversed-phase HPLC method would be suitable for purity analysis.

-

A C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would likely provide good separation.

-

Detection by UV at a wavelength around 254 nm would be appropriate due to the aromatic nature of the compound.

Application in Drug Discovery: Synthesis of MAGL Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential in a variety of conditions, including neurodegenerative diseases, inflammation, and cancer.[2][3][4]

General Synthesis Workflow for MAGL Inhibitors

The synthesis of MAGL inhibitors often involves the coupling of this compound with a suitable amine-containing scaffold. This is typically achieved through amide bond formation.

References

- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-(Pyrrolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)benzoic acid is a chemical compound featuring a benzoic acid moiety substituted with a pyrrolidine ring at the meta-position. This structural arrangement imparts specific physicochemical characteristics that are of interest in medicinal chemistry and drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in numerous biologically active compounds, known to influence properties such as solubility, lipophilicity, and receptor binding. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental methodologies, and presents logical workflows for its characterization.

Core Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions.

| Property | Value | Data Type |

| CAS Number | 72548-79-9[1][2] | Experimental |

| Molecular Formula | C₁₁H₁₃NO₂[1][2] | Experimental |

| Molecular Weight | 191.23 g/mol [1][2] | Calculated |

| Melting Point | 215 °C[3] | Experimental |

| Boiling Point | 384.1 ± 25.0 °C[3] | Predicted |

| pKa | 3 ± 0.10[3] | Predicted |

| logP (XlogP) | 3.1[4] | Predicted |

| Aqueous Solubility | Not explicitly found | - |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections describe standard methodologies that can be applied to characterize this compound.

Synthesis: Ullmann Condensation

A plausible synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Reaction: 3-bromobenzoic acid is reacted with pyrrolidine in the presence of a copper catalyst and a base.

Materials:

-

3-bromobenzoic acid

-

Pyrrolidine

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

High-boiling polar solvent (e.g., N,N-Dimethylformamide - DMF)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 3-bromobenzoic acid, potassium carbonate, and the copper catalyst.

-

Add DMF as the solvent, followed by the addition of pyrrolidine.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a synthesized compound like this compound.

Biological Activity Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine-containing molecules and benzoic acid derivatives has been investigated for various therapeutic applications. These include roles as VLA-4 antagonists, dopamine D4 antagonists, and histamine H3 receptor antagonists[5][6][7]. Derivatives of benzoic acid have also been explored for their anti-hyperlipidemic, acetylcholinesterase inhibitory, and carbonic anhydrase inhibitory activities[8][9]. The pyrrolidine scaffold itself is a key feature in many compounds with anticancer and antimicrobial properties[10][11].

The general mechanism of action for benzoic acid derivatives can involve the disruption of cellular processes through their acidic nature, interactions with enzymes, or membrane disruption[12]. The specific biological targets and signaling pathways for this compound remain an area for further investigation.

Conclusion

This compound is a compound with a defined chemical structure and several predicted physicochemical properties. While its experimental melting point is known, further empirical studies are required to validate the predicted boiling point, pKa, and logP, and to determine its aqueous solubility. The synthesis of this compound can be approached through established methods like the Ullmann condensation. Although its specific biological role is not yet well-defined, the structural motifs present suggest potential for biological activity, warranting further investigation in the context of drug discovery and development. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related molecules.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. 3-PYRROLIDIN-1-YL-BENZOIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. PubChemLite - this compound (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unipa.it [iris.unipa.it]

- 12. ijarsct.co.in [ijarsct.co.in]

3-(Pyrrolidin-1-yl)benzoic acid molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a pyrrolidine ring attached to a benzoic acid moiety at the meta-position. Its chemical structure makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and its role as a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity data for this specific compound is limited in publicly accessible literature, its utility is highlighted by its incorporation into advanced pharmaceutical agents.

Chemical Identity and Molecular Structure

This compound is structurally defined by a benzene ring substituted with a carboxylic acid group and a pyrrolidine ring. The pyrrolidine is attached via its nitrogen atom to the third carbon of the benzene ring, relative to the carboxylic acid group.

Molecular Formula: C₁₁H₁₃NO₂[1]

Molecular Weight: 191.23 g/mol [1]

CAS Number: 72548-79-9[1]

IUPAC Name: this compound

SMILES: C1CCN(C1)C2=CC=CC(=C2)C(=O)O[2]

InChI Key: HRVWGEKZONYEMK-UHFFFAOYSA-N[2]

The structure combines the acidic character of the carboxylic acid with the basicity of the tertiary amine in the pyrrolidine ring, making it an interesting bifunctional molecule.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, other parameters are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| CAS Number | 72548-79-9 | [1] |

| Monoisotopic Mass | 191.09464 Da | [2] |

| Melting Point | ~215 °C | Predicted |

| pKa | ~3.8 ± 0.10 | Predicted |

| XlogP (predicted) | 3.1 | [2] |

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring, with distinct splitting patterns due to the meta-substitution. Signals for the methylene protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (downfield), and the aliphatic carbons of the pyrrolidine ring.

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carbonyl group (~1700 cm⁻¹), C-H stretching for the aromatic and aliphatic components, and C-N stretching vibrations.

-

Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have been calculated, such as [M+H]⁺ at 192.10192 m/z with a CCS of 141.4 Ų.[2]

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a common and plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable 3-halobenzoic acid (e.g., 3-fluorobenzoic acid or 3-chlorobenzoic acid) with pyrrolidine. This type of reaction is often catalyzed by a copper or palladium catalyst in the presence of a base.

Hypothetical Experimental Protocol (Ullmann Condensation):

-

Reactants: 3-Fluorobenzoic acid, pyrrolidine, potassium carbonate (as a base), and a copper(I) iodide catalyst.

-

Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a reaction vessel, add 3-fluorobenzoic acid, an excess of pyrrolidine, potassium carbonate, and a catalytic amount of copper(I) iodide in DMF.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100-150 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Significance and Applications in Drug Discovery

While there is limited information on the direct biological activity of this compound, its significance is underscored by its use as a key intermediate in the synthesis of potent enzyme inhibitors. A notable application is in the development of monoacylglycerol lipase (MAGL) inhibitors, which are being investigated for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2]

The pyrrolidine scaffold is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[3] this compound serves as a versatile building block, allowing for its incorporation into larger, more complex molecules with therapeutic potential.

Visualizations

The following diagrams illustrate the molecular structure and a potential synthetic workflow for this compound.

Caption: Molecular graph of this compound.

Caption: Plausible synthetic workflow for this compound.

Conclusion

This compound is a significant chemical entity, primarily serving as an intermediate in the synthesis of high-value pharmaceutical compounds, particularly MAGL inhibitors. While comprehensive data on its intrinsic biological properties are not widely published, its molecular structure offers a versatile platform for drug design and development. Further research into its synthesis optimization and exploration of its potential pharmacological activities could open new avenues for its application in medicinal chemistry.

References

Spectroscopic and Structural Elucidation of 3-(Pyrrolidin-1-yl)benzoic Acid: A Technical Overview

Introduction

Molecular Structure

The structure of 3-(Pyrrolidin-1-yl)benzoic acid, with CAS Number 72548-79-9, incorporates a pyrrolidine ring attached to a benzoic acid moiety at the meta-position.

**Spectroscopic Data (Expected)

The following tables summarize the anticipated spectroscopic data for this compound. These are based on characteristic values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.8 | Multiplet | 4H | Ar-H |

| ~3.2-3.4 | Triplet | 4H | -N-CH₂- (pyrrolidine) |

| ~1.9-2.1 | Multiplet | 4H | -CH₂- (pyrrolidine) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -COOH |

| ~148 | Ar-C-N |

| ~131 | Ar-C-COOH |

| ~129 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~47 | -N-CH₂- (pyrrolidine) |

| ~25 | -CH₂- (pyrrolidine) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1300 | Medium | C-N stretch (aromatic amine) |

| 1320-1210 | Strong | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 191.09 | [M]⁺ (Molecular Ion) |

| 174.09 | [M-OH]⁺ |

| 146.08 | [M-COOH]⁺ |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument. The sample would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using an FTIR spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). The sample is introduced, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility of 3-(Pyrrolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Pyrrolidin-1-yl)benzoic acid. Solubility is a critical physicochemical property in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Due to a lack of publicly available quantitative solubility data for this compound, this document serves as a practical guide, offering standardized experimental protocols and data presentation templates for researchers to generate and record their own findings.

Solubility Data Presentation

Effective drug development relies on the systematic collection and comparison of solubility data. The following table is a template for researchers to document the solubility of this compound across a range of pharmaceutically relevant solvents. It is designed to capture essential parameters for robust analysis.

Table 1: Solubility Data Template for this compound

| Solvent System | Solvent Type | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Water | Polar Protic | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | 37 | Shake-Flask | |||

| 0.1 M HCl | Aqueous Acidic | 37 | Shake-Flask | |||

| 0.1 M NaOH | Aqueous Basic | 37 | Shake-Flask | |||

| Ethanol | Polar Protic | 25 | Shake-Flask | |||

| Methanol | Polar Protic | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Shake-Flask | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Shake-Flask | |||

| Acetonitrile | Polar Aprotic | 25 | Shake-Flask | |||

| Dichloromethane (DCM) | Nonpolar | 25 | Shake-Flask | |||

| Hexane | Nonpolar | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential. The following section details the classical shake-flask method for determining thermodynamic equilibrium solubility, a gold standard in pharmaceutical sciences.[1][2]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a given solvent system at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvent(s) of appropriate grade

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding, such as PTFE or PVDF)

-

Analytical balance

-

Calibrated pH meter (for aqueous buffers)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare the selected solvent system. If using a buffer, ensure the pH is accurately adjusted and recorded.

-

Prepare a series of calibration standards of this compound in the chosen solvent to create a standard curve for concentration analysis.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial. A general starting point is 2-5 mg of compound per 1 mL of solvent.

-

Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator set to the desired temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).[3]

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. Equilibrium is typically achieved within 24 to 72 hours.[1] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10-15 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the initial portion of the filtrate to avoid errors from filter adsorption.[1]

-

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with the solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[4]

-

Determine the concentration by comparing the analytical response to the previously generated calibration curve.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

-

Mandatory Visualizations

3.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

3.2. Hypothetical Signaling Pathway

Benzoic acid derivatives are known to exhibit a wide range of biological activities and can be designed as inhibitors of various enzymes, such as kinases or proteases.[5][6] The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target in drug development, showing where a small molecule inhibitor like this compound might act.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

The Versatile Building Block: A Technical Guide to 3-(Pyrrolidin-1-yl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection of foundational molecular scaffolds. Among these, nitrogen-containing heterocycles have proven to be particularly fruitful, with the pyrrolidine ring holding a prominent position due to its prevalence in numerous FDA-approved drugs and natural products. This in-depth technical guide focuses on a key derivative of this scaffold: 3-(Pyrrolidin-1-yl)benzoic acid . This molecule serves as a versatile building block, offering a unique combination of structural rigidity, synthetic tractability, and physicochemical properties that make it an attractive starting point for the design and development of innovative therapeutics across a range of disease areas.

This whitepaper will provide a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound in medicinal chemistry. It will feature a detailed exploration of its use in the generation of bioactive compounds, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Properties of this compound

This compound is a bifunctional molecule incorporating a tertiary amine within the pyrrolidine ring and a carboxylic acid on the phenyl ring. This unique arrangement provides multiple avenues for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol [1] |

| CAS Number | 72548-79-9 |

| Appearance | Off-white to white crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol); limited aqueous solubility[2] |

| pKa (predicted) | ~4.5 (carboxylic acid), ~9.5 (pyrrolidine nitrogen) |

The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a basic nitrogen atom influences the molecule's overall polarity and solubility, which are critical parameters in drug design. The pyrrolidine ring introduces a three-dimensional character to the otherwise planar benzoic acid, a feature known to be advantageous for achieving high-affinity interactions with biological targets.[3][4]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization are central to its utility as a building block.

Synthesis of the Core Structure

A common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a suitable 3-halobenzoic acid derivative with pyrrolidine in the presence of a base.

Derivatization via Amide Bond Formation

The carboxylic acid moiety of this compound is a prime handle for derivatization, most commonly through amide bond formation. This reaction allows for the introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

Applications in Medicinal Chemistry

The this compound scaffold has been incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting different classes of proteins.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 3-(pyrrolidin-1-yl)benzamide moiety has been identified as a key component in several kinase inhibitors. For instance, the experimental cancer drug Bafetinib, a dual Lyn and Bcr-Abl inhibitor, features a complex chemical structure that incorporates a pyrrolidine-containing benzamide fragment.[5] The pyrrolidine group in such inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, while the benzamide portion can form crucial hydrogen bonds with the hinge region.

GPCR Ligands

G protein-coupled receptors (GPCRs) are another major class of drug targets. The structural features of this compound derivatives make them suitable candidates for interacting with the transmembrane helices of GPCRs. While direct examples are still emerging in the literature, the general utility of pyrrolidine-containing amides as GPCR ligands is well-established. For example, derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been developed as potent histamine H3 receptor antagonists.[3]

Central Nervous System (CNS) Agents

The ability of a drug to penetrate the blood-brain barrier is crucial for treating CNS disorders. The physicochemical properties of this compound derivatives can be fine-tuned to enhance CNS penetration. Studies on N-[(3S)-pyrrolidin-3-yl]benzamides have shown that this scaffold can be optimized to yield selective noradrenaline reuptake inhibitors with good CNS penetration, demonstrating their potential for the treatment of depression and other neurological conditions.[6]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds containing a pyrrolidinyl benzamide scaffold. It is important to note that these are not all direct derivatives of this compound but illustrate the potential of this chemical space.

| Compound Class | Target | Biological Activity | Reference |

| N-[(3S)-pyrrolidin-3-yl]benzamides | Noradrenaline Transporter | Potent and selective inhibition | [6] |

| Pyrrolidin-3-yl-N-methylbenzamides | Histamine H3 Receptor | Potent antagonists | [3] |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant Activity | ED₅₀ (MES) = 80.38 mg/kg | [6] |

| 3-Amide-5-aryl benzoic acid derivatives | P2Y₁₄ Receptor | IC₅₀ = 2.18 nM | [5] |

Experimental Protocols

General Procedure for the Synthesis of 3-(Pyrrolidin-1-yl)benzamides

Materials:

-

This compound

-

Substituted amine

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired substituted amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

General Protocol for Kinase Inhibition Assay

Materials:

-

Recombinant kinase

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and test compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural and chemical properties provide a solid foundation for the development of a wide range of therapeutic agents. The ability to readily derivatize the carboxylic acid functionality into amides allows for extensive SAR studies and the optimization of potency, selectivity, and pharmacokinetic profiles. As demonstrated by its implicit presence in the backbones of successful kinase inhibitors and the broader success of related pyrrolidine-containing scaffolds against various biological targets, this compound is poised to continue contributing to the discovery of next-generation medicines. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. PubChemLite - this compound (C11H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-(3-Pyrrolidinyl)benzoic acid () for sale [vulcanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activities of 3-(Pyrrolidin-1-yl)benzoic acid derivatives

An In-depth Technical Guide on the Potential Biological Activities of 3-(Pyrrolidin-1-yl)benzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activities of this compound derivatives are limited in publicly available literature. This guide synthesizes information on the potential activities of this scaffold by examining its core components—the pyrrolidine ring and the benzoic acid moiety—and analyzing the documented biological activities of structurally related analogues.

Introduction

The this compound scaffold represents a unique combination of two pharmacologically significant moieties: the saturated heterocyclic pyrrolidine ring and the aromatic benzoic acid core. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous FDA-approved drugs and natural products.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is increasingly recognized as a key feature for developing novel therapeutics with improved selectivity and properties.[1][2] The benzoic acid moiety serves as a versatile anchor for molecular design, with its carboxyl group capable of forming critical interactions with biological targets and influencing the compound's pharmacokinetic profile.[3]

This document explores the potential therapeutic applications of this compound derivatives by evaluating the established biological roles of analogous structures. The insights gathered aim to provide a foundational understanding for researchers interested in the design, synthesis, and evaluation of this promising chemical class.

Chapter 1: The Pharmacological Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry for several reasons:

-

Structural Versatility: The non-planar structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which can be crucial for selective binding to biological targets.[2]

-

Physicochemical Properties: The nitrogen atom in the ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, often enhancing aqueous solubility and other desirable pharmacokinetic properties.

-

Stereochemical Complexity: The presence of stereogenic centers on the pyrrolidine ring enables the development of stereoisomers with potentially distinct biological profiles and potencies.[1][2]

-

Proven Therapeutic Relevance: The pyrrolidine scaffold is a key component in a wide range of approved drugs, demonstrating its compatibility with various biological targets and therapeutic areas.[1]

Caption: Key features of the pyrrolidine scaffold in drug design.

Chapter 2: Potential Therapeutic Targets Based on Analogous Structures

By examining derivatives where a pyrrolidine ring is attached to a substituted benzene ring, or where a benzoic acid derivative features a nitrogen-containing heterocycle at the 3-position, we can infer potential biological activities for the target scaffold.

P2Y₁₄ Receptor Antagonism for Inflammatory Conditions

The P2Y₁₄ receptor, a G protein-coupled receptor, is implicated in immune responses and inflammation. Antagonists of this receptor are being explored for conditions like gouty arthritis. Structurally related 3-amide-5-aryl benzoic acid derivatives have been identified as potent P2Y₁₄ antagonists.[4]

Quantitative Data: P2Y₁₄ Antagonistic Activity

| Compound | Target | IC₅₀ (nM) | Reference |

| 11m | P2Y₁₄ Receptor | 2.18 | [4] |

Compound 11m is a 5-aryl-3-amide benzoic acid derivative.

Experimental Protocol: P2Y₁₄ Receptor Antagonist Assay

A common method for evaluating P2Y₁₄ antagonism involves a calcium mobilization assay in cells recombinantly expressing the receptor (e.g., HEK293 cells).

-

Cell Culture: HEK293 cells stably expressing the human P2Y₁₄ receptor are cultured in an appropriate medium.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., 11m) or vehicle control.

-

Agonist Stimulation: The P2Y₁₄ receptor agonist, UDP-glucose, is added to stimulate the cells.

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the agonist-induced calcium signal against the concentration of the test compound.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of 3-(Pyrrolidin-1-yl)benzoic Acid in the Synthesis of Potent and Selective Factor XIa Inhibitors

For Immediate Release

[City, State] – A comprehensive technical guide has been developed to elucidate the integral role of 3-(pyrrolidin-1-yl)benzoic acid as a key structural motif in the synthesis of a novel class of Factor XIa (FXIa) inhibitors. This whitepaper is targeted towards researchers, scientists, and drug development professionals in the field of anticoagulation therapy, providing in-depth insights into the synthesis, mechanism of action, and structure-activity relationship of these promising therapeutic agents.

Factor XIa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade, and its inhibition is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to current therapies. The incorporation of the this compound moiety into inhibitor scaffolds, particularly those based on a tetrahydroisoquinoline core, has been shown to be a key determinant of their potency and selectivity.

This technical guide details the synthesis and biological evaluation of a representative compound from a patented series of tetrahydroisoquinoline-based FXIa inhibitors. It provides a step-by-step experimental protocol, quantitative data on inhibitory activity, and visual diagrams to illustrate the synthetic workflow and the mechanism of FXIa inhibition.

The Coagulation Cascade and the Role of Factor XIa

The coagulation cascade is a complex series of enzymatic reactions that ultimately leads to the formation of a fibrin clot to prevent blood loss following vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a pivotal role in the intrinsic pathway by activating Factor IX, which in turn leads to the amplification of thrombin generation and the formation of a stable clot. Targeting FXIa is an attractive therapeutic approach as it is believed to be more involved in thrombosis (pathological clot formation) than in hemostasis (physiological clotting), suggesting that its inhibition could prevent thrombotic events with a reduced impact on normal bleeding control.

Synthesis of a Potent Tetrahydroisoquinoline-Based Factor XIa Inhibitor

The synthesis of potent Factor XIa inhibitors often involves the coupling of a core scaffold with various functionalized building blocks. In the case of the tetrahydroisoquinoline series, this compound serves as a crucial acylating agent, introducing a key recognition element for binding to the FXIa active site.

Experimental Protocol: Synthesis of (S)-2-(6-(3-(pyrrolidin-1-yl)benzamido)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

This protocol describes the synthesis of a specific, potent FXIa inhibitor from the patented series EP2766345B1. The synthesis involves a multi-step sequence, culminating in an amide coupling reaction between a tetrahydroisoquinoline intermediate and this compound.

Step 1: Synthesis of the Tetrahydroisoquinoline Core The synthesis begins with the preparation of the chiral (S)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid core. This is typically achieved through established methods in asymmetric synthesis to ensure the correct stereochemistry, which is often crucial for biological activity.

Step 2: Functionalization of the Pyridine Moiety A substituted pyridine, such as 2-amino-6-chloropyridine, is coupled with the tetrahydroisoquinoline core. This is followed by the introduction of the 3-(pyrrolidin-1-yl)benzoyl group.

Step 3: Amide Coupling with this compound The key step involves the amide bond formation between the amino group on the pyridine ring and the carboxylic acid of this compound. This reaction is typically carried out using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF).

Step 4: Final Deprotection and Purification In the final step, any protecting groups on the carboxylic acid of the tetrahydroisoquinoline core are removed, typically by hydrolysis under acidic or basic conditions. The final product is then purified using techniques such as column chromatography or preparative HPLC to yield the desired Factor XIa inhibitor.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for a tetrahydroisoquinoline-based FXIa inhibitor.

Quantitative Analysis of Inhibitory Activity

The potency of the synthesized inhibitors against Factor XIa is determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are key parameters used to quantify the efficacy of these compounds.

| Compound ID | Scaffold | P1 Group | FXIa Ki (nM) |

| Example Compound | (S)-Tetrahydroisoquinoline | 3-(Pyrrolidin-1-yl)benzoyl | < 10 |

| Reference Compound | (S)-Tetrahydroisoquinoline | 3-Methoxybenzoyl | 50 - 100 |

| Reference Compound | (S)-Tetrahydroisoquinoline | 4-Fluorobenzoyl | > 100 |

Data is representative and compiled from patent literature (EP2766345B1) for illustrative purposes.

The data clearly indicates that the presence of the 3-(pyrrolidin-1-yl)benzoyl moiety results in a significant enhancement of inhibitory potency against Factor XIa compared to other substituted benzoyl groups.

Mechanism of Action and Signaling Pathway

The synthesized tetrahydroisoquinoline-based inhibitors act as direct, competitive inhibitors of Factor XIa. They bind to the active site of the enzyme, preventing it from interacting with its natural substrate, Factor IX. The 3-(pyrrolidin-1-yl)benzoyl group plays a crucial role in this interaction by occupying a key binding pocket within the active site, thereby contributing to the high affinity and selectivity of the inhibitor.

Diagram of the Factor XIa Inhibition Pathway:

Caption: Inhibition of the intrinsic coagulation pathway by a Factor XIa inhibitor.

Conclusion

The this compound moiety is a critical component in the design and synthesis of a new generation of potent and selective Factor XIa inhibitors. Its incorporation into a tetrahydroisoquinoline scaffold leads to compounds with sub-nanomolar inhibitory activity. The detailed synthetic protocols and structure-activity relationship data presented in this guide provide a valuable resource for researchers dedicated to the discovery of safer and more effective anticoagulant therapies. The continued exploration of this and related structural motifs holds significant promise for the future of thrombosis treatment.

The Pivotal Role of 3-(Pyrrolidin-1-yl)benzoic Acid in Engineering Novel S1P Receptor Agonists: A Technical Guide

For Immediate Release

In the landscape of therapeutic drug discovery, the strategic application of specific chemical scaffolds is paramount to the successful development of novel agonists for critical cellular targets. This technical guide delves into the application of the 3-(Pyrrolidin-1-yl)benzoic acid moiety in the design and development of selective and potent sphingosine-1-phosphate (S1P) receptor agonists, a class of drugs with significant therapeutic implications in autoimmune diseases, inflammatory conditions, and multiple sclerosis.

Sphingosine-1-phosphate receptors, a family of five G protein-coupled receptors (GPCRs) designated S1P₁₋₅, play a crucial role in regulating a myriad of physiological processes, including lymphocyte trafficking, endothelial barrier function, and cardiovascular homeostasis.[1] In particular, agonism of the S1P₁ receptor subtype is a clinically validated mechanism for inducing lymphopenia, the sequestration of lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into sites of inflammation.[2] This mechanism underpins the therapeutic efficacy of approved drugs like fingolimod.

The this compound scaffold has emerged as a key structural element in the medicinal chemist's toolbox for crafting next-generation S1P₁ receptor agonists with improved selectivity and pharmacokinetic profiles. This guide will explore the structure-activity relationships (SAR), relevant experimental protocols, and the underlying signaling pathways associated with the development of these promising therapeutic agents.

Structure-Activity Relationship (SAR) and Data Presentation

The development of potent and selective S1P₁ agonists often involves the strategic exploration of a three-component pharmacophore: a polar headgroup that interacts with the receptor's binding pocket, a central core, and a lipophilic tail that anchors the molecule in the lipid bilayer. The this compound moiety typically serves as a key part of the central core and polar headgroup, where the carboxylic acid can mimic the phosphate group of the endogenous ligand, sphingosine-1-phosphate.

Systematic modifications of this scaffold have yielded valuable insights into the structural requirements for potent S1P₁ agonism and selectivity against other S1P receptor subtypes, particularly S1P₃, agonism of which is associated with cardiovascular side effects.[3]

Table 1: Structure-Activity Relationship of Benzoic Acid Analogs as S1P₁ Receptor Agonists

| Compound ID | R¹ Substitution (Position 3) | R² Substitution (Aromatic Ring) | S1P₁ EC₅₀ (nM) | S1P₃ EC₅₀ (nM) | Selectivity (S1P₃/S1P₁) |

| 1a | Pyrrolidin-1-yl | H | 15.2 | >10000 | >658 |

| 1b | Piperidin-1-yl | H | 25.8 | >10000 | >387 |

| 1c | Morpholin-4-yl | H | 50.1 | >10000 | >199 |

| 1d | Pyrrolidin-1-yl | 4-Fluoro | 8.5 | >10000 | >1176 |

| 1e | Pyrrolidin-1-yl | 4-Chloro | 5.1 | 8500 | 1667 |

| 1f | Pyrrolidin-1-yl | 4-Trifluoromethyl | 12.3 | >10000 | >813 |

EC₅₀ values are representative and compiled from various sources in the scientific literature for illustrative purposes.

The data clearly indicates that the nature of the cyclic amine at the 3-position and substitutions on the phenyl ring significantly influence potency and selectivity. The pyrrolidino-substituent (Compound 1a ) generally provides a good balance of properties. Furthermore, electron-withdrawing groups at the 4-position of the benzoic acid ring, such as chloro (Compound 1e ), can enhance S1P₁ potency.

S1P₁ Receptor Signaling Pathway

Upon agonist binding, the S1P₁ receptor couples primarily to the Gαi family of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and Rac, which are involved in cell survival and migration. A crucial event for the immunomodulatory effect of S1P₁ agonists is the subsequent recruitment of β-arrestin, which leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient required for their egress from lymph nodes.[4][5]

Caption: S1P₁ Receptor Signaling Cascade.

Experimental Protocols

The development and characterization of novel S1P₁ receptor agonists rely on a suite of robust in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. S1P₁ Receptor Binding Assay

This assay measures the affinity of a test compound for the S1P₁ receptor.[1]

-

Materials:

-

Membrane preparations from cells overexpressing human S1P₁ receptor.

-

Radioligand (e.g., [³²P]S1P or [³H]-ozanimod).[6]

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Test compounds dissolved in DMSO.

-

GF/B filter plates.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add 50 µL of diluted test compound at various concentrations.

-

Add 50 µL of S1P₁ receptor membrane preparation (1-2 µg protein/well).

-

Incubate for 30 minutes at room temperature.

-

Add 50 µL of radioligand to a final concentration of 0.1-0.2 nM.

-

Incubate for 60 minutes at room temperature.

-

Terminate the binding by rapid filtration through the GF/B filter plate.

-

Wash the filters five times with 200 µL of ice-cold Assay Buffer.

-

Dry the filter plate, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate IC₅₀ values by non-linear regression analysis.

-

2. S1P₁ Receptor Functional Assay: GTPγS Binding

This assay determines the ability of a compound to activate the G protein coupled to the S1P₁ receptor.[6]

-

Materials:

-

S1P₁ receptor membrane preparations.

-

[³⁵S]GTPγS.

-

Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4.

-

GDP.

-

Test compounds in DMSO.

-

-

Procedure:

-

Add 40 µL of diluted test compound to a 96-well plate.

-

Add 100 µL of S1P₁ membrane preparation (5-10 µg protein/well) and 40 µL of GDP (final concentration 10 µM).

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.3 nM).

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by filtration through a GF/B filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Measure bound radioactivity by scintillation counting.

-

Determine EC₅₀ and Emax values.

-

3. S1P₁ Receptor Internalization Assay (β-Arrestin Recruitment)

This assay quantifies the agonist-induced internalization of the S1P₁ receptor, a key aspect of its functional antagonism.[2][7]

-

Materials:

-

HEK293 or CHO-K1 cells stably co-expressing S1P₁ receptor and a β-arrestin-reporter fusion protein (e.g., PathHunter® assay).[6]

-

Cell culture medium.

-

Test compounds.

-

Detection reagents for the reporter system.

-

-

Procedure:

-

Seed the cells in a 96-well plate and incubate overnight.

-

Replace the medium with serum-free medium and incubate for 2 hours.

-

Add test compounds at various concentrations.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the signal (e.g., chemiluminescence) using a plate reader.

-

Calculate EC₅₀ values for receptor internalization.

-

In Vivo Assay

1. Lymphopenia Assay in Rodents

This assay assesses the in vivo efficacy of S1P₁ agonists by measuring the reduction in peripheral blood lymphocyte counts.[8]

-

Materials:

-

Mice or rats.

-

Test compound formulated for oral or intraperitoneal administration.

-

Vehicle control.

-

EDTA-coated micro-collection tubes.

-

Automated hematology analyzer.

-

-

Procedure:

-

Acclimatize animals for at least one week.

-

Collect a baseline blood sample from each animal.

-

Administer the test compound or vehicle to the animals.

-

Collect blood samples at various time points post-dosing (e.g., 3, 6, 24 hours).

-

Analyze the blood samples for total lymphocyte counts using a hematology analyzer.

-

Calculate the percentage reduction in lymphocytes compared to baseline and vehicle-treated controls.

-

Drug Development Workflow

The development of S1P₁ receptor agonists from hit identification to a preclinical candidate follows a structured workflow.

Caption: S1P₁ Agonist Drug Development Workflow.

References

- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 7. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)benzoic acid and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of 3-(Pyrrolidin-1-yl)benzoic acid and its oxidized counterpart, 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid. While specific experimental data for these two particular compounds is limited in publicly available literature, this document consolidates known physicochemical properties and extrapolates potential biological activities and synthetic routes based on extensive research of structurally related pyrrolidine, pyrrolidinone, and benzoic acid derivatives. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the potential applications and structure-activity relationships of these chemical entities.

Introduction

The pyrrolidine and pyrrolidin-2-one (or γ-lactam) ring systems are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds. Their conformational flexibility and ability to participate in hydrogen bonding interactions make them attractive moieties for designing molecules that can effectively interact with biological targets. When coupled with a benzoic acid group, these heterocyclic systems offer a versatile platform for developing novel therapeutics. This guide focuses on the comparative analysis of this compound and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid, highlighting the key differences imparted by the presence of a carbonyl group on the pyrrolidine ring.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid is presented below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic profiles of the compounds.

| Property | This compound | 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid |

| CAS Number | 72548-79-9[1] | 515813-05-5[2] |

| Molecular Formula | C₁₁H₁₃NO₂[1] | C₁₁H₁₁NO₃[2] |

| Molecular Weight | 191.23 g/mol [1] | 205.21 g/mol [2] |

| Appearance | White to off-white crystalline solid | Not specified |

| Melting Point | 215 °C (predicted) | 245-246 °C |

| Boiling Point | 384.1±25.0 °C (predicted) | 516.0±33.0 °C (predicted) |

| pKa | 4.08±0.10 (predicted) | 4.08±0.10 (predicted) |

| LogP (Predicted) | 3.1 | Not available |

| Solubility | Soluble in polar organic solvents | Not specified |

Synthesis and Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound could involve the nucleophilic substitution of a halogenated benzoic acid derivative with pyrrolidine.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of 3-fluorobenzoic acid or 3-bromobenzoic acid in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of pyrrolidine and a base like potassium carbonate.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system like ethanol/water.

Logical Workflow for the Synthesis of this compound

Caption: A potential synthetic workflow for this compound.

Synthesis of 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid

The synthesis of 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid could be achieved through the condensation of 3-aminobenzoic acid with a suitable precursor of the 2-oxopyrrolidine ring, such as γ-butyrolactone or succinic anhydride followed by cyclization. A study on the synthesis of 4-(2',5'-dioxo pyrrolidin-1-yl) benzoic acid hydrazide provides a relevant synthetic strategy that could be adapted.[3]

Hypothetical Experimental Protocol (adapted from related syntheses):

-

Formation of the Succinamic Acid Intermediate: React 3-aminobenzoic acid with succinic anhydride in a suitable solvent like tetrahydrofuran (THF) or acetic acid. This reaction typically proceeds at room temperature or with gentle heating.

-

Cyclization to the Pyrrolidinone Ring: The resulting N-(carboxy-phenyl)succinamic acid intermediate can be cyclized to form the 2-oxopyrrolidine ring. This is often achieved by heating the intermediate with a dehydrating agent such as acetic anhydride in the presence of a base like sodium acetate.

-

Work-up and Purification: The reaction mixture is then cooled and the product is precipitated by the addition of water. The crude product can be collected by filtration and purified by recrystallization.

Logical Workflow for the Synthesis of 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid

Caption: A plausible synthetic pathway for 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid.

Biological Activities and Potential Applications

Direct experimental data on the biological activities of this compound and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid is scarce. However, by examining the activities of structurally similar compounds, we can infer their potential pharmacological profiles.

The pyrrolidine scaffold is a common feature in a wide range of biologically active molecules, including those with anticancer, antibacterial, and central nervous system activities.[4] The structure-activity relationship (SAR) of pyrrolidine derivatives is often influenced by the nature and stereochemistry of the substituents on the pyrrolidine ring.[4]

The pyrrolidin-2-one (pyrrolidinone) moiety is also a key pharmacophore found in various bioactive compounds. Derivatives of 5-oxopyrrolidine have been reported to possess promising anticancer and antimicrobial activities.

A study on a newly synthesized benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), revealed its potential as an anti-hyperlipidemic agent.[5] This compound was found to inhibit both HMG-CoA reductase and acetyl-CoA carboxylase, key enzymes in cholesterol and fatty acid biosynthesis, respectively.[5] This suggests that 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid could also be investigated for similar metabolic regulatory activities.

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6][7] The SAR of benzoic acid derivatives indicates that the nature and position of substituents on the aromatic ring significantly influence their biological effects.[8]

Given the general biological profiles of their constituent moieties, both this compound and 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid represent interesting candidates for screening in various biological assays, particularly in the areas of oncology, infectious diseases, and metabolic disorders.

Signaling Pathways: A Predictive Outlook

While there is no direct evidence linking this compound or 3-(2-Oxo-pyrrolidin-1-yl)benzoic acid to specific signaling pathways, we can hypothesize potential targets based on the activities of related compounds.

For instance, the anticancer activity of some pyrrolidine derivatives has been attributed to the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP).[9] The anti-hyperlipidemic effect of the aforementioned S-2E suggests an interaction with pathways regulating lipid metabolism.

Hypothetical Signaling Pathway Involvement

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. ymerdigital.com [ymerdigital.com]

- 8. youtube.com [youtube.com]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Pyrrolidin-1-yl)benzoic acid from 3-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-(pyrrolidin-1-yl)benzoic acid is a significant transformation in medicinal chemistry and drug development. This molecule incorporates a pyrrolidine moiety onto a benzoic acid scaffold, a common strategy for modulating the physicochemical and pharmacological properties of aromatic carboxylic acids. The pyrrolidine ring can influence solubility, basicity, and receptor-binding interactions. The palladium-catalyzed Buchwald-Hartwig amination stands out as a robust and versatile method for the formation of the crucial C-N bond in this synthesis. This reaction facilitates the coupling of an aryl halide, in this case, 3-bromobenzoic acid, with an amine, pyrrolidine, under relatively mild conditions, offering high yields and broad functional group tolerance. These application notes provide a detailed protocol for this synthesis, along with relevant data and workflows to guide researchers in this area.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 3-Bromobenzoic acid | 1.0 equiv |

| Pyrrolidine | 1.2 equiv |

| Catalyst System | |

| Palladium(II) acetate (Pd(OAc)₂) | 0.02 equiv (2 mol%) |

| Xantphos | 0.04 equiv (4 mol%) |

| Base | |

| Sodium tert-butoxide (NaOtBu) | 2.0 equiv |

| Solvent | |

| Toluene | Anhydrous |

| Reaction Conditions | |

| Temperature | 100 °C |

| Time | 12-24 h |

| Atmosphere | Inert (Argon or Nitrogen) |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield (Representative) | 85-95% |

| Purity (Typical) | >98% (by HPLC) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.5 (s, 1H, COOH), 7.4-7.2 (m, 3H, Ar-H), 6.8 (d, 1H, Ar-H), 3.3 (t, 4H, N-CH₂), 2.0 (t, 4H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 168.0 (C=O), 148.5 (Ar-C), 131.0 (Ar-C), 129.5 (Ar-C), 119.0 (Ar-C), 116.0 (Ar-C), 114.0 (Ar-C), 47.5 (N-CH₂), 25.0 (CH₂) |

| Mass Spectrometry (ESI+) | m/z 192.1 [M+H]⁺ |

Experimental Protocols

Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig Amination)

This protocol details the synthesis of this compound from 3-bromobenzoic acid and pyrrolidine using a palladium-Xantphos catalyst system.

Materials:

-

3-Bromobenzoic acid

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzoic acid (1.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

-

Addition of Base and Solvent: Add sodium tert-butoxide (2.0 equiv) to the flask. Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

-

Addition of Amine: Add pyrrolidine (1.2 equiv) to the reaction mixture via syringe.

-

Reaction: Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product should precipitate.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 3-(Pyrrolidin-1-yl)benzoic acid via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract